molecular formula C11H13NO B3005852 1-Ethyl-2,3-dihydro-1H-indole-5-carbaldehyde CAS No. 876716-77-7

1-Ethyl-2,3-dihydro-1H-indole-5-carbaldehyde

Cat. No.: B3005852
CAS No.: 876716-77-7
M. Wt: 175.231
InChI Key: TUZLCZBYRRVJER-UHFFFAOYSA-N
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Description

1-Ethyl-2,3-dihydro-1H-indole-5-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound, with the molecular formula C11H13NO, features an indole core with an ethyl group at the 1-position and an aldehyde group at the 5-position. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .

Mechanism of Action

Target of Action

1-Ethyl-2,3-dihydro-1H-indole-5-carbaldehyde, like other indole derivatives, is known to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets, leading to a variety of biological responses . These interactions can result in changes at the molecular and cellular levels, affecting various biological processes.

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways. For instance, some indole derivatives have shown antiviral activity, suggesting they may interfere with viral replication pathways . .

Pharmacokinetics

The properties of indole derivatives can vary widely, influencing their bioavailability and therapeutic potential .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the broad range of biological activities exhibited by indole derivatives . These effects could include antiviral, anti-inflammatory, anticancer, and other activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, storage conditions can affect the stability of indole derivatives . Additionally, the compound’s interaction with its environment, including other molecules and cellular components, can influence its action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2,3-dihydro-1H-indole-5-carbaldehyde can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . For this specific compound, starting materials such as 1-ethyl-2,3-dihydro-1H-indole and appropriate aldehyde precursors can be used.

Industrial Production Methods: Industrial production of indole derivatives often involves multi-step synthesis processes, including cyclization reactions and functional group modifications. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2,3-dihydro-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., bromine), nitro compounds (e.g., nitric acid)

Major Products Formed:

Scientific Research Applications

1-Ethyl-2,3-dihydro-1H-indole-5-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

  • 1-Methyl-2,3-dihydro-1H-indole-5-carbaldehyde
  • 1-Propyl-2,3-dihydro-1H-indole-5-carbaldehyde
  • 1-Benzyl-2,3-dihydro-1H-indole-5-carbaldehyde

Comparison: 1-Ethyl-2,3-dihydro-1H-indole-5-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its methyl, propyl, and benzyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-ethyl-2,3-dihydroindole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-2-12-6-5-10-7-9(8-13)3-4-11(10)12/h3-4,7-8H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZLCZBYRRVJER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C1C=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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